2-Iodo-5-nitroanisole
Overview
Description
2-Iodo-5-nitroanisole: is an organic compound with the molecular formula C7H6INO3 It is a derivative of anisole, where the hydrogen atoms at positions 2 and 5 of the benzene ring are substituted by iodine and nitro groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-nitroanisole typically involves the nitration of 2-iodoanisole. The process can be summarized as follows:
Nitration of 2-Iodoanisole: 2-Iodoanisole is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 5-position of the benzene ring.
Reaction Conditions: The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the nitration reaction can be performed in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-nitroanisole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted anisoles can be obtained.
Reduction Products: The primary product is 2-Iodo-5-aminoanisole.
Oxidation Products: The primary product is 2-Iodo-5-nitrobenzoic acid.
Scientific Research Applications
2-Iodo-5-nitroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-5-nitroanisole depends on its specific application
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its structure and functional groups.
Pathways Involved: The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
- 2-Iodo-4-nitroanisole
- 2-Iodo-3-nitroanisole
- 4-Iodo-3-nitroanisole
Comparison:
- Structural Differences: The position of the nitro group varies among these compounds, leading to differences in their chemical reactivity and physical properties.
- Unique Properties: 2-Iodo-5-nitroanisole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications in synthesis and research.
Properties
IUPAC Name |
1-iodo-2-methoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWMPRFYROKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282132 | |
Record name | 2-Iodo-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5458-84-4 | |
Record name | 5458-84-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Iodo-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-5-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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